molecular formula C18H15N3O4S B11363984 2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11363984
M. Wt: 369.4 g/mol
InChI Key: LFEKMXFGDVYZDN-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that features a nitrophenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base.

    Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 4-nitrophenol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitrophenoxy and thiazole groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H15N3O4S/c22-17(11-25-16-8-6-15(7-9-16)21(23)24)19-10-14-12-26-18(20-14)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,22)

InChI Key

LFEKMXFGDVYZDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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